

In Silico Prediction of 3-Methyl-5-phenylisoxazole Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-5-phenylisoxazole

Cat. No.: B094393

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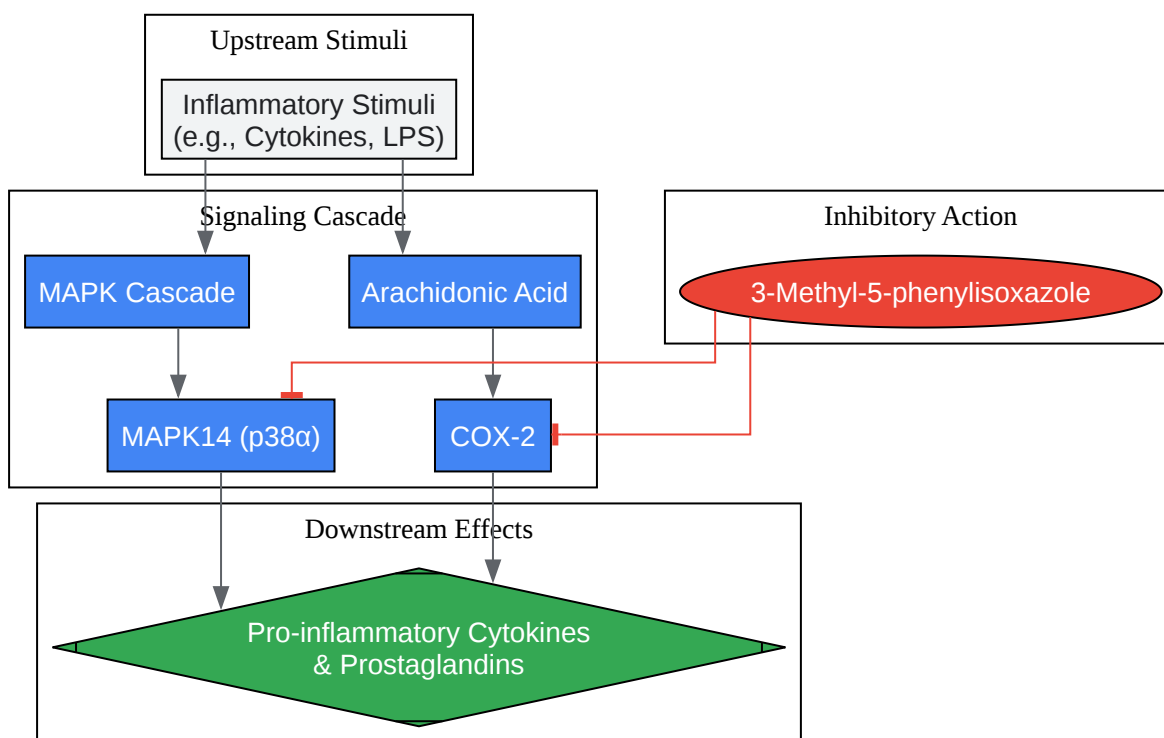
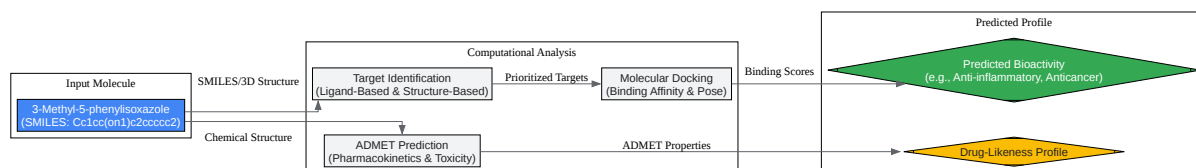
Abstract: The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of a representative member of this class, **3-Methyl-5-phenylisoxazole**. We detail a comprehensive computational workflow, including target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for the cited computational experiments and presenting predictive data in a clear, tabular format. Furthermore, key workflows and signaling pathways are visualized using Graphviz to facilitate understanding of the complex relationships in computational drug discovery.

Introduction

3-Methyl-5-phenylisoxazole is a heterocyclic compound featuring a core isoxazole ring substituted with methyl and phenyl groups. The isoxazole moiety is a key pharmacophore in a variety of clinically used drugs, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects[1]. The prediction of the biological activity of novel or existing compounds through computational (in silico) methods is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to prioritize candidates for further experimental validation[2][3]. This guide outlines a systematic in silico approach to characterize the potential bioactivity of **3-Methyl-5-phenylisoxazole**.

In Silico Bioactivity Prediction Workflow

The prediction of a molecule's bioactivity involves a multi-step computational process. This workflow begins with identifying potential biological targets, followed by an assessment of the molecule's interaction with these targets and an evaluation of its drug-like properties.



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